2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-phenylpropyl)acetamide
Description
This compound is a pyrimido[5,4-b]indole derivative characterized by a benzyl group at position 3, a ketone moiety at position 4, and an acetamide side chain linked to a 3-phenylpropyl group. The acetamide substituent enhances solubility and bioavailability, while the 3-phenylpropyl group may contribute to hydrophobic interactions with biological targets. Current literature emphasizes its structural uniqueness but lacks explicit pharmacological data for this specific compound .
Properties
IUPAC Name |
2-(3-benzyl-4-oxopyrimido[5,4-b]indol-5-yl)-N-(3-phenylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O2/c33-25(29-17-9-14-21-10-3-1-4-11-21)19-32-24-16-8-7-15-23(24)26-27(32)28(34)31(20-30-26)18-22-12-5-2-6-13-22/h1-8,10-13,15-16,20H,9,14,17-19H2,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTAMEZNRWJQFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-phenylpropyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidoindole core, followed by the introduction of the benzyl and phenylpropyl groups. Common reagents used in these reactions include benzyl chloride, phenylpropylamine, and acetic anhydride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-phenylpropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a wide range of functionalized compounds.
Scientific Research Applications
2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-phenylpropyl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and interactions.
Medicine: The compound has potential therapeutic applications, including as an anti-cancer or anti-inflammatory agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-phenylpropyl)acetamide involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related pyrimidoindole derivatives and their key features:
Key Observations:
Substituent Effects: Halogenation (e.g., 8-fluoro in ) improves metabolic stability but may reduce solubility. Thioacetamide vs. Aromatic Modifications: The 3-phenylpropyl group in the target compound offers a balance between hydrophobicity and steric bulk, whereas smaller groups (e.g., 4-methylbenzyl in ) may improve membrane permeability.
Synthetic Accessibility: The target compound’s synthesis likely follows methods similar to those in , involving coupling of pyrimidoindole intermediates with acetamide precursors using activating agents like HATU .
Simplified scaffolds (e.g., compound 85 ) trade potency for ease of synthesis, highlighting the pyrimidoindole core’s critical role in bioactivity.
Research Findings and Data Gaps
- Antioxidant Potential: Coumarin-based acetamides in demonstrated superior antioxidant activity to ascorbic acid, suggesting the target compound’s acetamide group may confer similar properties.
- Structural Complexity: The fused pyrimidoindole system in the target compound offers higher target specificity but complicates synthesis compared to non-fused analogs .
- Unanswered Questions: Pharmacokinetic profiles (e.g., half-life, clearance) remain unstudied.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
